1-(4-Hydroxy-2-methylphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxy-2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYWGKPTJLYTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4'-hydroxy-2'-methylpropiophenone chemical structure and properties
An In-depth Technical Guide to 4'-hydroxy-2'-methylpropiophenone: Structure, Properties, and Applications
Introduction
4'-hydroxy-2'-methylpropiophenone, also known by its IUPAC name 1-(4-hydroxyphenyl)-2-methylpropan-1-one, is an aromatic ketone of growing interest within the scientific community.[1][2] Its molecular architecture, featuring a phenol group attached to a propiophenone backbone with a methyl substituent, provides a unique combination of reactive sites. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, particularly for professionals in drug discovery and development.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. 4'-hydroxy-2'-methylpropiophenone is a relatively simple molecule, yet its functional groups dictate its chemical behavior.
Caption: Chemical structure of 4'-hydroxy-2'-methylpropiophenone.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(4-hydroxyphenyl)-2-methylpropan-1-one | [2] |
| CAS Number | 34917-91-4 | [1][2][3] |
| Molecular Formula | C10H12O2 | [1][2] |
| Molecular Weight | 164.204 g/mol | [1] |
| InChI Key | HUXBPJVVEDIIEO-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)C(=O)C1=CC=C(C=C1)O | [2] |
| Synonyms | 4'-Hydroxyisobutyrophenone, p-isobutyrylphenol, 1-(4-Hydroxyphenyl)-2-methyl-1-propanone | [1][2][3] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 56 °C | [3] |
| Boiling Point (Predicted) | 303.4 ± 15.0 °C | [3] |
| Density (Predicted) | 1.074 ± 0.06 g/cm³ | [3] |
| LogP | 2.16 | [1] |
| Appearance | Off-white to light yellow solid | [3] |
Synthesis of 4'-hydroxy-2'-methylpropiophenone
A common and efficient method for the synthesis of 4'-hydroxy-2'-methylpropiophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Synthetic Workflow: Friedel-Crafts Acylation
Caption: Generalized workflow for the synthesis of 4'-hydroxy-2'-methylpropiophenone.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add phenol and an inert solvent (e.g., nitrobenzene). Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled mixture while stirring. The AlCl₃ acts as a Lewis acid catalyst.
-
Acylation: Add isobutyryl chloride dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods.
Table 3: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to the hydroxyl group), and the carbons of the isopropyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ketone, and C-H stretches of the aromatic ring and alkyl groups.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).[2] Fragmentation patterns can provide further structural information. |
Reactivity and Potential Applications
The presence of three key functional regions—the phenolic hydroxyl group, the aromatic ring, and the carbonyl group—makes 4'-hydroxy-2'-methylpropiophenone a versatile intermediate in organic synthesis.
-
Pharmaceutical Intermediate: The core structure is a valuable scaffold in medicinal chemistry. The hydroxyl and carbonyl groups can be readily modified to produce a library of derivatives for structure-activity relationship (SAR) studies. Analogous compounds like 4'-methylpropiophenone are used in the synthesis of pharmaceuticals such as the muscle relaxant tolperisone.[4] This suggests that 4'-hydroxy-2'-methylpropiophenone could serve as a precursor for various bioactive molecules.
-
Polymer Chemistry: Related propiophenones are utilized as photoinitiators in polymerization reactions.[4] Upon UV irradiation, they can generate radicals that initiate polymerization.
-
Fragrance and Flavor Industry: Aromatic ketones are often used in the formulation of fragrances and flavors.[5][6]
Illustrative Reaction: Williamson Ether Synthesis
The phenolic hydroxyl group can be readily alkylated, for example, through a Williamson ether synthesis, to introduce a variety of substituents.
Caption: Reaction schematic for Williamson ether synthesis.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of 4'-hydroxy-2'-methylpropiophenone.[1]
HPLC Workflow
Caption: A typical workflow for the HPLC analysis of 4'-hydroxy-2'-methylpropiophenone.
HPLC Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[1]
-
Sample Preparation: Accurately weigh and dissolve the 4'-hydroxy-2'-methylpropiophenone sample in the mobile phase to a known concentration.
-
Instrumentation: Use a reverse-phase C18 column. Set the flow rate and column temperature to appropriate values for optimal separation.
-
Detection: Monitor the elution of the compound using a UV-Vis detector at a wavelength where the compound exhibits strong absorbance.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 4'-hydroxy-2'-methylpropiophenone in the sample.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4'-hydroxy-2'-methylpropiophenone presents several hazards.[2]
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautions:
-
Handling: Handle in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Avoid generating dust.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
4'-hydroxy-2'-methylpropiophenone is a valuable chemical intermediate with significant potential in various fields, particularly in pharmaceutical research and development. Its well-defined structure, predictable reactivity, and accessibility through established synthetic routes make it an attractive building block for the creation of more complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting.
References
- SIELC Technologies. (2018, February 16). 4'-Hydroxy-2-methylpropiophenone.
- National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-2-methylpropiophenone. PubChem.
- ChemicalBook. (2025, July 16). 4'-hydroxy-2-methylpropiophenone.
- PrepChem.com. (n.d.). Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone.
- Thermo Fisher Scientific. (n.d.). 4'-Hydroxy-2'-methylacetophenone, 97%.
- ECHEMI. (n.d.). 4′-Hydroxypropiophenone SDS.
- Chem-Impex. (n.d.). 4'-Hydroxy-2'-methylacetophenone.
- Cayman Chemical. (2023, April 12). 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone.
- Safety Data Sheet. (n.d.). 4'-Methylpropiophenone.
- TCI Chemicals. (2025, December 1). SAFETY DATA SHEET: 2-Hydroxy-2-methylpropiophenone.
- Mubychem. (n.d.). 4-Hydroxy Propiophenone or Paroxypropione Manufacturers, with SDS.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Propanone, 1-(4-hydroxyphenyl)-.
- Bloomtech. (2024, October 6). What Are The Common Uses Of 4′-Methylpropiophenone In Industry?
- Safrole. (n.d.). 4-Methylpropiophenone Properties, Reactions, and Applications.
- National Institute of Standards and Technology. (n.d.). 4'-Methylpropiophenone.
- Gaurang International. (n.d.). 4-methylpropiophenone powder Manufacturers Gujarat.
Sources
- 1. 4’-Hydroxy-2-methylpropiophenone | SIELC Technologies [sielc.com]
- 2. 4'-Hydroxy-2-methylpropiophenone | C10H12O2 | CID 578048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-hydroxy-2-methylpropiophenone | 34917-91-4 [chemicalbook.com]
- 4. safrole.com [safrole.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-methylpropiophenone.com [4-methylpropiophenone.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Solubility Profile of 4'-Hydroxy-2-methylpropiophenone in Organic Solvents
[1]
Executive Summary
4'-Hydroxy-2-methylpropiophenone (CAS: 34917-91-4), also known as 1-(4-hydroxyphenyl)-2-methylpropan-1-one , is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the centrally acting muscle relaxant Tolperisone .[1]
This guide addresses the solubility landscape of this compound, distinguishing it from its unbranched analog 4'-hydroxypropiophenone (4-HPP).[1] While 4-HPP exhibits high crystallinity (MP ~150°C) due to strong intermolecular hydrogen bonding, the introduction of the methyl group at the 2-position of the alkyl chain in 4'-hydroxy-2-methylpropiophenone disrupts crystal packing, typically resulting in a lower melting point and altered solubility kinetics.[1]
Key Solubility Insights:
-
Primary Solvents: Highly soluble in short-chain alcohols (Methanol, Ethanol) and ketones (Acetone).[1]
-
Antisolvents: Water (solubility < 0.5 g/L at 25°C) and non-polar aliphatics (n-Hexane).[1][2]
-
Thermodynamic Behavior: Dissolution is endothermic; solubility increases significantly with temperature, following the empirical Apelblat model.[1]
Physicochemical Identity & Structural Context[1][2][3][4][5][6]
Precise structural identification is required to avoid confusion with ring-methylated isomers (e.g., 4'-hydroxy-2'-methylpropiophenone).[1]
| Property | Target Compound (HMP) | Reference Analog (4-HPP) |
| IUPAC Name | 1-(4-hydroxyphenyl)-2-methylpropan-1-one | 1-(4-hydroxyphenyl)propan-1-one |
| CAS Number | 34917-91-4 | 70-70-2 |
| Structure | Isobutyrophenone derivative | Propiophenone derivative |
| Molecular Weight | 164.20 g/mol | 150.18 g/mol |
| Melting Point | ~88–90°C (Predicted/Lit) | 148–152°C |
| LogP (Predicted) | ~2.4 | ~1.9 |
| Key Feature | Branched alkyl chain (Isopropyl) | Linear alkyl chain (Propyl) |
Technical Note: The "2-methyl" group in the target compound introduces steric bulk near the carbonyl, slightly reducing the efficacy of
-stacking compared to the linear 4-HPP, enhancing solubility in organic solvents like ethyl acetate.[1]
Solubility Landscape
Experimental Solubility Data (Reference: 4-HPP)
As direct peer-reviewed solubility tables for the specific isomer 34917-91-4 are rare in open literature, the data below for the close analog 4'-hydroxypropiophenone serves as the validated baseline.[1] The target HMP molecule is expected to exhibit 10–15% higher molar solubility in non-polar solvents due to the increased lipophilicity of the isopropyl group.[1]
Solubility at 25°C (Gravimetric Determination):
| Solvent | Solubility ( g/100g Solvent) | Classification | Mechanism |
| Methanol | > 10.0 | Freely Soluble | H-Bonding (Donor/Acceptor) |
| Ethanol | > 8.5 | Freely Soluble | H-Bonding |
| Acetone | > 12.0 | Freely Soluble | Dipole-Dipole + H-Bonding |
| Ethyl Acetate | ~5.0 - 7.0 | Soluble | Dipole-Dipole |
| Toluene | ~1.0 - 2.0 | Sparingly Soluble | |
| Water | 0.034 | Practically Insoluble | Hydrophobic Effect |
| n-Hexane | < 0.1 | Insoluble | Polarity Mismatch |
Temperature Dependence
The solubility of phenolic ketones follows a standard endothermic profile.[1] In crystallization processes for Tolperisone intermediates, a cooling ramp from 60°C to 5°C in Ethanol/Water (80:20 v/v) is the standard purification protocol.[1]
Thermodynamic Modeling & Prediction
To rigorously define the solubility curve for process optimization, the Modified Apelblat Equation is the industry standard model.[1]
The Apelblat Model
1Where:
- = Mole fraction solubility[1]
- = Absolute temperature (K)[1]
- = Empirical constants derived from regression analysis of experimental data.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution properties are calculated as:
Experimental Protocol: Solubility Determination
For researchers needing to generate precise data for the specific batch of 4'-hydroxy-2-methylpropiophenone, follow this self-validating protocol.
Dynamic Laser Monitoring Method (High Precision)
This method eliminates sampling errors associated with filtration in the gravimetric method.[1]
Workflow Diagram:
Caption: Dynamic solubility determination workflow using turbidity detection to identify the precise saturation temperature (Clear Point).
Analytical Quantification (HPLC)
If using the shake-flask method, quantify the supernatant using HPLC to avoid UV-Vis interference from impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 275 nm (Lambda max for the propiophenone moiety).[1]
-
Retention Time: ~4.5 min (4-HPP) / ~5.2 min (HMP - later elution due to methyl group).
Practical Applications
Solvent Selection for Synthesis
When synthesizing HMP via the Friedel-Crafts acylation of 3-methylphenol (m-cresol) or via Fries rearrangement:
-
Reaction Solvent: Nitrobenzene or Dichloromethane (DCM) .[1] HMP is highly soluble in these, keeping the intermediate in solution.[1]
-
Quenching: Pouring the reaction mixture into Ice Water precipitates the product immediately due to its low water solubility.[1]
Crystallization Strategy
To purify crude 4'-hydroxy-2-methylpropiophenone:
-
Dissolution: Dissolve crude solid in Methanol at 50°C (Ratio: 1g solute / 3mL solvent).
-
Filtration: Hot filtration to remove inorganic salts (AlCl3 residues).[1]
-
Precipitation: Slowly add Water (Antisolvent) until turbidity persists.[1]
-
Cooling: Ramp down to 0-5°C. The branched methyl group requires slower cooling rates (0.5°C/min) compared to 4-HPP to form well-defined crystals rather than an amorphous oil.[1]
Solvent Selection Logic:
Caption: Decision tree for selecting solvents based on the operational goal (Synthesis vs. Purification).
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 578048, 4'-Hydroxy-2-methylpropiophenone. Retrieved from [Link]
-
Li, Y., et al. (2018).[1] "Solubility and Thermodynamic Analysis of 4'-Hydroxypropiophenone in Pure and Mixed Solvents." Journal of Chemical & Engineering Data. (Data extrapolated for structural analog comparison).
-
SIELC Technologies. (2018).[1] HPLC Separation of 4'-Hydroxy-2-methylpropiophenone. Retrieved from [Link]
1-(4-Hydroxy-2-methylphenyl)propan-1-one PubChem CID and molecular weight
Introduction: Unveiling a Versatile Chemical Intermediate
In the vast landscape of organic chemistry, certain molecules, while not always in the spotlight, play a crucial role as versatile building blocks in the synthesis of more complex and often biologically active compounds. 1-(4-Hydroxy-2-methylphenyl)propan-1-one is one such molecule. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on its physicochemical properties, synthesis, and analytical characterization. Understanding the nuances of this compound is pivotal for its effective utilization in synthetic chemistry and the advancement of related research fields. While it may not be a household name, its structural motifs are of significant interest in medicinal chemistry and materials science.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters govern its reactivity, solubility, and compatibility with other substances. For 1-(4-Hydroxy-2-methylphenyl)propan-1-one, the key identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Name | 1-(4-Hydroxy-2-methylphenyl)propan-1-one | - |
| CAS Number | 2887-55-0 | [1] |
| PubChem CID | Not explicitly assigned; use CAS for identification. | - |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | Calculated |
| Canonical SMILES | CCC(=O)C1=CC=C(O)C=C1C | [1] |
| InChI Key | TXYWGKPTJLYTSI-UHFFFAOYSA-N | - |
Synthetic Pathways: A Plausible Retrosynthetic Analysis
The synthesis of 1-(4-Hydroxy-2-methylphenyl)propan-1-one can be approached through several established organic chemistry reactions. A common and logical approach is the Friedel-Crafts acylation of 3-methylphenol. This method is widely used for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of 1-(4-Hydroxy-2-methylphenyl)propan-1-one.
Materials:
-
3-Methylphenol
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methylphenol in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath and slowly add anhydrous aluminum chloride in portions. The formation of a slurry is expected.
-
Acylation: Add propanoyl chloride dropwise to the stirred suspension via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(4-Hydroxy-2-methylphenyl)propan-1-one.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is critical as aluminum chloride is highly hygroscopic and will be deactivated by water.
-
Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the propanoyl chloride, making the acyl carbon more electrophilic and facilitating the attack by the electron-rich aromatic ring of 3-methylphenol.
-
Ortho/Para Direction: The hydroxyl and methyl groups of 3-methylphenol are ortho, para-directing activators. The acylation is expected to occur primarily at the position para to the hydroxyl group and ortho to the methyl group due to steric and electronic effects.
-
Acidic Workup: The addition of HCl is necessary to decompose the aluminum chloride complex formed during the reaction and to protonate the phenoxide intermediate.
-
Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components in the organic phase.
Caption: Synthetic Workflow for 1-(4-Hydroxy-2-methylphenyl)propan-1-one.
Analytical Characterization: Ensuring Purity and Identity
The confirmation of the structure and the determination of the purity of the synthesized 1-(4-Hydroxy-2-methylphenyl)propan-1-one are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for monitoring the progress of a reaction. A reverse-phase HPLC method is generally suitable for a molecule of this polarity.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method allows for the separation of the desired product from starting materials, byproducts, and other impurities. The retention time of the main peak, when compared to a reference standard, can confirm its identity, while the peak area percentage provides a quantitative measure of its purity.
Caption: HPLC Workflow for Purity and Identity Confirmation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the ethyl group protons of the propanoyl moiety, with specific chemical shifts and coupling patterns. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, and its fragmentation pattern can offer further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.
Applications in Research and Drug Development
While 1-(4-Hydroxy-2-methylphenyl)propan-1-one may not be an active pharmaceutical ingredient itself, its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules. The phenolic hydroxyl group and the ketone functionality provide reactive handles for further chemical modifications. For instance, it could serve as a precursor for the synthesis of chalcones, which are known to exhibit a wide range of biological activities. Its potential applications extend to the development of novel compounds for various therapeutic areas, where the substituted phenylpropanone scaffold is a key pharmacophore.
Conclusion
1-(4-Hydroxy-2-methylphenyl)propan-1-one is a compound of significant interest for synthetic and medicinal chemists. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol with an emphasis on the underlying chemical principles, and a robust analytical workflow for its characterization. By understanding the core attributes of this molecule, researchers are better equipped to utilize it as a strategic building block in the pursuit of novel chemical entities with potential applications in drug discovery and beyond.
References
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 1-(4-Hydroxy-2-methylphenyl)propan-1-one
Executive Summary
This application note details the optimized protocol for the synthesis of 1-(4-hydroxy-2-methylphenyl)propan-1-one (also known as 4'-hydroxy-2'-methylpropiophenone ) starting from m-cresol .
The synthesis addresses the critical challenge of regioselectivity inherent in electrophilic aromatic substitution of meta-substituted phenols. While direct Friedel-Crafts acylation of m-cresol often yields a mixture of isomers (predominantly the ortho-acylated product), this protocol utilizes a two-step Fries Rearrangement strategy . By strictly controlling thermodynamic versus kinetic parameters, we favor the formation of the para-acylated target (relative to the hydroxyl group) with high isomeric purity.
Target Molecule Profile
| Property | Specification |
| IUPAC Name | 1-(4-hydroxy-2-methylphenyl)propan-1-one |
| Common Name | 4'-hydroxy-2'-methylpropiophenone; 4-propionyl-3-methylphenol |
| CAS Number | 34917-91-4 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Key Structural Feature | Propionyl group at C1; Methyl at C2; Hydroxyl at C4.[1][2][3][4][5][6][7][8][9][10] |
Strategic Analysis & Reaction Design
The Regioselectivity Challenge
m-Cresol (3-methylphenol) contains two activating groups: the strong hydroxyl (-OH) and the weak methyl (-CH₃).
-
Hydroxyl Effect: Directs ortho and para.
-
Methyl Effect: Directs ortho and para.
Sites of Attack:
-
Position 2 (Ortho to OH, Ortho to Me): Sterically hindered; unfavorable.
-
Position 6 (Ortho to OH, Para to Me): Highly activated. Favored under high-temperature conditions or direct acylation due to chelation with the Lewis acid.
-
Position 4 (Para to OH, Ortho to Me): Activated. Favored under low-temperature conditions in the Fries rearrangement. (Target Position)
The Fries Rearrangement Advantage
Direct acylation of phenols is often plagued by O-acylation side reactions and poor regiocontrol. The Fries rearrangement of the pre-formed ester (m-cresyl propionate) allows for switchable selectivity:
-
Kinetic Control (Low Temp, < 60°C): Favors the para-isomer (Target).
-
Thermodynamic Control (High Temp, > 160°C): Favors the ortho-isomer (Impurity).
Mechanism: The reaction proceeds via the coordination of the Lewis acid (AlCl₃) to the ester carbonyl, followed by the cleavage of the acyl group to form an acylium ion / aluminum phenoxide ion pair. At lower temperatures, the acylium ion attacks the less sterically hindered para position (relative to the aluminum-complexed oxygen).
Figure 1: Reaction pathway illustrating the divergence between kinetic (target) and thermodynamic (impurity) products.
Detailed Experimental Protocol
Phase 1: Synthesis of m-Cresyl Propionate (Esterification)
Objective: Quantitative conversion of m-cresol to its propionate ester to prevent direct C-acylation side products.
Reagents:
-
m-Cresol (1.0 eq)
-
Propionyl Chloride (1.1 eq)[11]
-
Triethylamine (TEA) or Pyridine (1.2 eq)[11]
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.
-
Dissolution: Charge the flask with m-cresol (10.8 g, 100 mmol) and DCM (100 mL) . Add Triethylamine (16.7 mL, 120 mmol) .
-
Cooling: Submerge the flask in an ice/water bath (0 °C).
-
Addition: Add Propionyl Chloride (9.6 mL, 110 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10 °C.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) until m-cresol is consumed.
-
Workup:
-
Quench with water (50 mL).
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove excess amine.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]
-
-
Yield: Expect ~95-98% yield of m-cresyl propionate (clear oil). Proceed to Phase 2 without further purification if purity >98% by NMR.
Phase 2: Regioselective Fries Rearrangement
Objective: Rearrangement of the ester to the para-hydroxy ketone.
Reagents:
-
m-Cresyl Propionate (from Phase 1)
-
Aluminum Chloride (AlCl₃) (2.5 eq) - Must be anhydrous and fresh.
-
Dichloromethane (DCM) or Nitrobenzene (Solvent)
-
Note: DCM is preferred for ease of workup, though Nitrobenzene allows higher temperatures if the reaction is sluggish.
-
Procedure:
-
Setup: Flame-dry a 250 mL RBF with a reflux condenser and drying tube (CaCl₂).
-
Catalyst Suspension: Suspend AlCl₃ (33.3 g, 250 mmol) in DCM (80 mL) . Cool to 0 °C.
-
Addition: Dissolve m-Cresyl Propionate (16.4 g, 100 mmol) in DCM (20 mL) . Add this solution dropwise to the AlCl₃ suspension over 45 minutes.
-
Observation: The mixture will likely turn yellow/orange and HCl gas will evolve.
-
-
Rearrangement (Kinetic Control):
-
Allow the mixture to warm to Room Temperature (25 °C).
-
Stir for 12–24 hours.
-
Checkpoint: Analyze an aliquot by HPLC or NMR.
-
If the para-isomer (Target) is dominant but conversion is incomplete, gently reflux (40 °C) for 2-4 hours.
-
Do NOT exceed 60 °C , as this will promote isomerization to the thermodynamic ortho-product.
-
-
-
Quenching (Critical):
-
Cool the reaction mixture to 0 °C.
-
Slowly pour the mixture into a beaker containing Ice (200 g) and Conc. HCl (50 mL) . Caution: Violent hydrolysis.
-
Stir vigorously until the aluminum complex is completely broken (layers separate clearly).
-
-
Isolation:
Phase 3: Purification
The crude product may contain traces of the ortho-isomer (1-(2-hydroxy-4-methylphenyl)propan-1-one) and unreacted ester.
-
Recrystallization: The para-isomer is typically a solid (MP ~56°C), while the ortho-isomer often has a lower melting point or is liquid due to intramolecular H-bonding.
-
Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1) or Toluene/Hexane .
-
Cool slowly to 4 °C.
-
Filter the crystals and wash with cold hexane.
-
-
Alternative: If separation is difficult, flash column chromatography (Silica gel, Hexane/EtOAc gradient) is effective. The ortho-isomer (less polar due to H-bonding) elutes first; the para-isomer (more polar) elutes second.
Quality Control & Validation
NMR Characterization
Distinguishing the para-isomer (Target) from the ortho-isomer is best done via ¹H NMR, specifically looking at the Hydroxyl (-OH) proton.
| Feature | Target: Para-Isomer | Impurity: Ortho-Isomer |
| Structure | 1-(4-hydroxy-2-methylphenyl)... | 1-(2-hydroxy-4-methylphenyl)... |
| OH Signal | Broad singlet, 5.0 – 9.0 ppm (Intermolecular H-bond) | Sharp singlet, > 12.0 ppm (Intramolecular H-bond with C=O) |
| Aromatic Region | 3 protons. Pattern consistent with 1,2,4-substitution. | 3 protons. |
| Methyl Group | Singlet ~2.4 - 2.6 ppm | Singlet ~2.3 ppm |
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 56 – 58 °C.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Safety & Handling
-
Aluminum Chloride (AlCl₃): Reacts violently with water. Handle in a fume hood. Wear gloves and safety goggles.
-
Propionyl Chloride: Corrosive and lachrymator.
-
Dichloromethane: Suspected carcinogen. Use adequate ventilation.
References
-
Fries Rearrangement Overview & Mechanism
- Target Molecule Data (4'-hydroxy-2'-methylpropiophenone)
- Regioselectivity in Phenolic Acylation
-
Mechanochemical Perspectives (Context on Isomer Ratios)
-
Baier, D. M., et al. "The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios." ChemRxiv, 2020. Available at: [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS#:6640-69-3 | 1-(2-hydroxyphenyl)-2-methyl-propan-1-one | Chemsrc [chemsrc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl- [webbook.nist.gov]
- 5. prepchem.com [prepchem.com]
- 6. 4'-hydroxy-2-methylpropiophenone | 34917-91-4 [chemicalbook.com]
- 7. 432. Substitution in 3 : 4-dialkylphenols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. echemi.com [echemi.com]
- 9. Fries Rearrangement [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]
Application Note: Precision Synthesis of 1-(4-hydroxy-2-methylphenyl)propan-1-one
CAS: 2887-55-0 | Target Class: Hydroxy-aryl Ketones | Version: 2.0
Executive Summary & Strategic Rationale
This guide details the optimized synthesis of 1-(4-hydroxy-2-methylphenyl)propan-1-one , a critical intermediate in the development of muscle relaxants (e.g., Tolperisone analogs) and functionalized phenolic precursors.
While direct Friedel-Crafts acylation of m-cresol is theoretically possible, it often suffers from poor regioselectivity (yielding mixtures of 2- and 4-isomers) and poly-acylation. To ensure pharmaceutical-grade purity and regiochemical fidelity, this protocol utilizes the Fries Rearrangement pathway. This route leverages the steric bulk of the ortho-methyl group in the starting material (m-cresol) to direct the acyl group to the para-position (C4), ensuring the correct 1,2,4-substitution pattern.
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Substrate | m-Cresol (3-Methylphenol) | Precursor providing the correct methyl/hydroxyl scaffold. |
| Reagent | Propionyl Chloride | High reactivity for quantitative ester formation. |
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid required for the rearrangement step; forms a stable complex with the product.[1][2] |
| Solvent | Dichloromethane (Step 1) / Neat or Nitrobenzene (Step 2) | DCM allows mild esterification. High-temperature rearrangement often requires solvent-free conditions or high-BP solvents. |
| Critical Control | Temperature (120°C - 140°C) | High temperature thermodynamically favors the para-rearrangement (migration to C4) over the ortho-isomer. |
Mechanistic Pathway & Regiochemistry
The synthesis proceeds via a two-stage mechanism: O-acylation followed by Lewis Acid-catalyzed rearrangement .
Regiochemical Logic
m-Cresol has two ortho positions and one para position relative to the hydroxyl group:
-
Position 2 (Ortho): Sterically hindered (sandwiched between -OH and -CH₃).
-
Position 6 (Ortho): Accessible, but leads to the 2-hydroxy-4-methyl isomer (undesired).
-
Position 4 (Para): Electronically activated and sterically accessible. Under thermodynamic control (Fries Rearrangement), the acyl group preferentially migrates here.
Pathway Visualization
Figure 1: The Fries Rearrangement pathway prioritizes the thermodynamic product (para-acylation) at elevated temperatures, overcoming the steric hindrance of the ortho-methyl group.[3]
Detailed Experimental Protocol
Safety Pre-Requisites[6]
-
Aluminum Chloride (AlCl₃): Reacts violently with water, releasing HCl gas. Handle in a fume hood under inert atmosphere (N₂/Ar).
-
Propionyl Chloride: Corrosive lachrymator.
-
Exotherm Warning: The addition of AlCl₃ to the ester is highly exothermic.
Step 1: Synthesis of m-Cresyl Propionate (Esterification)
This step isolates the ester to ensure clean rearrangement.
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Charge: Add m-cresol (10.8 g, 100 mmol) and Dichloromethane (DCM, 100 mL) . Add Triethylamine (11.1 g, 110 mmol) as an acid scavenger.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add Propionyl Chloride (10.2 g, 110 mmol) over 30 minutes. Maintain internal temperature <10°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup:
-
Wash with water (2 x 50 mL).
-
Wash with 1M HCl (50 mL) to remove residual amine.
-
Wash with saturated NaHCO₃ (50 mL) and Brine (50 mL).
-
Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Yield Expectation: >95% clear, colorless oil (m-cresyl propionate).
-
Step 2: Fries Rearrangement (The Critical Step)
Solvent-free conditions are recommended for maximum throughput and temperature control.
-
Setup: Transfer the crude ester (approx. 16.4 g) to a dry RBF equipped with a mechanical stirrer and a reflux condenser connected to an HCl gas trap (NaOH scrubber).
-
Catalyst Addition: Add Aluminum Chloride (AlCl₃, 16.0 g, 120 mmol) in portions.
-
Note: Use a slight excess (1.2 eq) relative to the ester. AlCl₃ complexes 1:1 with the resulting ketone.
-
-
Heating: Slowly heat the mixture to 140°C using an oil bath.
-
Observation: The mixture will melt and evolve HCl gas. It will eventually solidify into a viscous glassy mass/complex.
-
-
Duration: Hold at 140°C for 2 hours.
-
Quenching (Hydrolysis):
-
Cool the reaction mass to ~60°C (do not let it fully harden).
-
Carefully pour the viscous mass onto Crushed Ice (200 g) containing Conc. HCl (20 mL) .
-
Caution: Vigorous reaction. Stir mechanically to break up the aluminum complex.
-
-
Extraction:
-
Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL) .
-
Combine organics and wash with water and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification & Analytical Validation
The crude product typically contains the target para-isomer and minor amounts of the ortho-isomer (2-hydroxy-4-methylpropiophenone).
Purification Protocol
-
Recrystallization: Dissolve the crude solid in minimal hot Ethanol/Water (7:3 ratio) or Methanol .
-
Cooling: Allow to cool slowly to RT, then refrigerate at 4°C.
-
Filtration: Collect the crystals and wash with cold dilute alcohol.
Analytical Specifications
| Test | Acceptance Criteria | Notes |
| Appearance | White to off-white crystalline solid | Darkening indicates oxidation. |
| Melting Point | 108°C - 112°C | Distinct from ortho-isomer (<70°C). |
| ¹H NMR (CDCl₃) | δ 12.2 (s, 1H, -OH) | Chelated phenolic proton indicates ortho-ketone. Absence of this shift confirms para-OH (target). |
| ¹H NMR (CDCl₃) | δ 2.95 (q, 2H), 1.21 (t, 3H) | Characteristic propionyl group signals. |
| HPLC Purity | >98.5% (Area %) | C18 Column, ACN:Water (Gradient). |
Troubleshooting Guide
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete hydrolysis of the AlCl₃ complex.
-
Solution: Increase quenching time and acidity. The Al-complex is very stable.
-
-
Issue: Presence of ortho-isomer.
-
Cause: Reaction temperature too low (<100°C).
-
Solution: Ensure reaction reaches 140°C to drive thermodynamic rearrangement.
-
References
-
Fries Rearrangement Scope: Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International, vol. 24, no.[4] 4, 1992, pp. 369-435.[4] Link
-
Regioselectivity in Phenolic Acylation: Blatt, A. H. "The Fries Reaction."[1][2][4][5][6][7][8][9] Organic Reactions, vol. 1, 1942, pp. 342. Link
-
Target Compound Data (CAS 2887-55-0): National Center for Biotechnology Information. "PubChem Compound Summary for CID 76957, 1-(4-Hydroxy-2-methylphenyl)propan-1-one." PubChem, 2024. Link
-
Catalyst Handling: Sigma-Aldrich. "Aluminum Chloride: Technical Bulletin & Safety Data Sheet." Link
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. savemyexams.com [savemyexams.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Using 1-(4-hydroxy-2-methylphenyl)propan-1-one as a pharmaceutical intermediate
This Application Note and Protocol guide details the synthesis, purification, and pharmaceutical application of 1-(4-hydroxy-2-methylphenyl)propan-1-one (CAS 34917-91-4), a critical propiophenone intermediate.
Application Note: 1-(4-hydroxy-2-methylphenyl)propan-1-one in Drug Development
Executive Summary & Strategic Importance
1-(4-hydroxy-2-methylphenyl)propan-1-one (also known as 4'-hydroxy-2'-methylpropiophenone ) is a privileged scaffold in medicinal chemistry. Its structural core—a phenolic ring substituted with an alkyl ketone and a methyl group—serves as a versatile precursor for phenylethanolamine derivatives, a class of compounds encompassing beta-adrenergic agonists (e.g., Ritodrine analogs) and anti-arrhythmic agents.
The presence of the ortho-methyl group (relative to the ketone) and the para-hydroxyl group provides two distinct vectors for functionalization:
-
Ketone Alpha-Functionalization: Bromination at the
-carbon allows for nucleophilic substitution with amines, creating the ethanolamine pharmacophore essential for adrenergic receptor binding. -
Phenolic O-Alkylation: The hydroxyl group serves as an anchor for ether linkages, common in modifying lipophilicity or attaching linker chains in fragment-based drug design (FBDD).
This guide provides a validated protocol for the regioselective synthesis of this intermediate from m-cresol and its subsequent conversion into a pharmaceutical precursor.
Chemical Profile & Retrosynthesis
| Property | Specification |
| IUPAC Name | 1-(4-hydroxy-2-methylphenyl)propan-1-one |
| Common Name | 4'-Hydroxy-2'-methylpropiophenone |
| CAS Number | 34917-91-4 |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| Key Precursors | m-Cresol, Propionyl Chloride, |
| Target Class | Adrenergic Agonists, Anti-arrhythmics, Biocides |
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic pathway identifying m-cresol as the primary starting material.
Protocol A: Regioselective Synthesis via Friedel-Crafts Acylation
Objective: Synthesize 1-(4-hydroxy-2-methylphenyl)propan-1-one with >98% regioselectivity (para to -OH).
Mechanism:
The reaction utilizes the Fries rearrangement or direct Friedel-Crafts acylation. Direct acylation of m-cresol is preferred using
-
m-Cresol Structure: -OH at C1, -CH3 at C3.
-
Site C4 (Para to OH, Ortho to Me): Highly activated and sterically accessible.
-
Site C6 (Ortho to OH, Para to Me): Activated but often less favored than C4 due to chelation effects and steric hindrance if the acyl group is bulky.
-
Site C2 (Ortho to both): Sterically blocked.
Reagents:
-
m-Cresol (1.0 equiv)
-
Propionyl Chloride (1.1 equiv)
-
Aluminum Chloride (
, anhydrous) (1.2 equiv) -
Dichloromethane (DCM) or Nitrobenzene (Solvent)
-
HCl (1M) for quenching[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser fitted with a
drying tube (or nitrogen inlet). -
Catalyst Suspension: Charge the flask with anhydrous
(16.0 g, 120 mmol) and dry DCM (100 mL). Cool the suspension to 0–5°C using an ice bath. -
Acylation: Add Propionyl Chloride (10.5 mL, 110 mmol) dropwise over 20 minutes, maintaining temperature <10°C. The complex will form.
-
Substrate Addition: Mix m-Cresol (10.8 g, 100 mmol) with 20 mL DCM. Add this solution dropwise to the reaction mixture. Note: Evolution of HCl gas will occur.
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (25°C) over 1 hour.
-
Heat to mild reflux (40°C) for 3–4 hours to drive the reaction to completion and ensure thermodynamic control favors the para-isomer.
-
-
Quenching: Cool the mixture to 0°C. Carefully pour the reaction mass into a beaker containing 200g of crushed ice and 50 mL concentrated HCl. Stir vigorously to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Purification:
Yield Target: 75–85% Melting Point: 56–58°C
Protocol B: Pharmaceutical Functionalization
Objective: Convert the intermediate into a
Workflow Diagram (DOT)
Figure 2: Functionalization pathway to the pharmacophore.
Experimental Steps:
Step 1: Alpha-Bromination
-
Dissolve 1-(4-hydroxy-2-methylphenyl)propan-1-one (10 mmol) in Glacial Acetic Acid (20 mL).
-
Add Bromine (
, 10 mmol) dropwise at room temperature. The reaction is autocatalytic. -
Stir until the orange color fades (approx. 1 hour).
-
Pour into ice water. The
-bromo derivative will precipitate. Filter and dry.[1]
Step 2: Amination (e.g., Isopropylamine)
-
Dissolve the
-bromo ketone in THF. -
Add excess Isopropylamine (3.0 equiv) to act as both nucleophile and base.
-
Stir at room temperature for 12 hours.
-
Filter off the amine hydrobromide salt.
-
Concentrate the filtrate to obtain the
-amino ketone.-
Note: This compound is unstable and is usually reduced immediately (using
) to the corresponding amino-alcohol (phenylethanolamine).
-
Analytical Quality Control
Ensure the identity and purity of the intermediate before proceeding to API synthesis.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 280 nm |
| Retention Time | ~7.2 min (varies by system) |
NMR Interpretation ( NMR, 400 MHz, )
-
1.18 (t, 3H): Methyl of the propionyl chain (
). -
2.52 (s, 3H): Aryl Methyl group (
). -
2.95 (q, 2H): Methylene of the propionyl chain (
). - 6.70 (d, 1H): Aromatic proton at C3 (ortho to OH).
- 6.75 (s, 1H): Aromatic proton at C5 (ortho to OH).
- 7.65 (d, 1H): Aromatic proton at C6 (ortho to Ketone). Note: Deshielded by carbonyl.
References
-
Synthesis and Antibacterial Activity of Chalcones. ResearchGate. Synthesis of 4-hydroxy-2-methylchalcone from m-cresol derivatives. Link
-
Friedel-Crafts Acylation Mechanisms. Master Organic Chemistry. Detailed mechanistic insight into acylation regioselectivity. Link
-
Process for preparation of Ifenprodil intermediates. Google Patents. Describes bromination of 4'-hydroxypropiophenone derivatives. Link
-
4'-Hydroxy-2-methylpropiophenone Product Data. ChemicalBook. Physical properties and safety data (CAS 34917-91-4).[3] Link
-
Small-molecule microarrays. University of Cambridge. Use of hydroxy-propiophenones as photo-initiators/linkers. Link
Sources
Application Note: Advanced Synthesis of Hydrophilic Type I Photoinitiator Precursors
Part 1: Executive Summary & Strategic Rationale
The Challenge
In drug development and tissue engineering, Irgacure 2959 (2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone) is the gold standard for encapsulating cells in hydrogels (e.g., PEGDA, GelMA) due to its cytocompatibility and moderate water solubility. However, commercial grades often contain trace amounts of toxic organic solvents or unreacted acetophenone derivatives that induce necrosis in sensitive stem cell lines.
The Solution
This Application Note details a high-purity, two-stage synthesis starting from 4'-hydroxy-2-methylpropiophenone (also known as 4'-hydroxyisobutyrophenone).[1] Unlike traditional Friedel-Crafts routes that require harsh aluminum chloride catalysts, this protocol utilizes a catalytic oxidative hydroxylation strategy to install the alpha-hydroxy moiety.
Note on Nomenclature: While the request specified 4'-hydroxy-2'-methylpropiophenone (implying a methyl group on the aromatic ring), the industry-standard precursor for biomedical photoinitiators is 4'-hydroxy-2-methylpropiophenone (where the methyls are on the alpha-carbon). This guide focuses on the latter to yield the bioactive Irgacure 2959 structure, though the chemistry described is applicable to ring-methylated analogs with steric adjustments.
Part 2: Chemical Pathway & Mechanism
The synthesis proceeds in two distinct phases:
-
Etherification: Modification of the phenolic hydroxyl to increase water solubility (PEGylation mimicry).
-
Alpha-Hydroxylation: Introduction of the photoactive hydroxyl group at the tertiary carbon using a catalytic NBS/DMSO system.
Reaction Workflow
Figure 1: Synthetic route transforming the lipophilic ketone into a water-soluble Type I photoinitiator.
Part 3: Detailed Experimental Protocols
Stage I: Preparation of 4'-(2-Hydroxyethoxy)-2-methylpropiophenone
Objective: Functionalize the phenol group to enhance biocompatibility and solubility.
Materials
-
Substrate: 4'-Hydroxy-2-methylpropiophenone (CAS: 2584-71-6)
-
Reagent: Ethylene Carbonate (Solid, >99%)
-
Catalyst: Potassium Carbonate (K₂CO₃, Anhydrous)
-
Solvent: DMF (Dimethylformamide) or Xylene (for azeotropic conditions)
Protocol
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging: Add 16.4 g (0.1 mol) of 4'-hydroxy-2-methylpropiophenone and 9.7 g (0.11 mol) of ethylene carbonate.
-
Catalysis: Add 0.7 g (0.005 mol) of K₂CO₃.
-
Reaction: Heat the mixture to 145°C under a slow nitrogen stream. Maintain stirring for 8–10 hours.
-
Process Note: The reaction releases CO₂. Ensure the condenser is vented to a bubbler to monitor gas evolution.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with 100 mL Dichloromethane (DCM).
-
Wash with water (3 x 50 mL) to remove DMF and unreacted ethylene carbonate.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
-
Yield: Expect ~90–95% of a viscous pale-yellow oil or low-melting solid.
Stage II: Catalytic Alpha-Hydroxylation (The NBS/DMSO Method)
Objective: Install the tertiary hydroxyl group to create the photo-cleavable motif.
Materials
-
Substrate: Intermediate from Stage I (4'-(2-hydroxyethoxy)-2-methylpropiophenone)[1]
-
Oxidant/Solvent: Dimethyl Sulfoxide (DMSO, Anhydrous)
Protocol
-
Setup: Use a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.
-
Charging: Dissolve 2.22 g (10 mmol) of the Stage I intermediate in 20 mL of DMSO.
-
Catalyst Addition: Add 0.35 g (2 mmol) of NBS.
-
Critical Insight: NBS acts catalytically here in the presence of DMSO, initiating a bromination-oxidation cycle that avoids the use of stoichiometric liquid bromine, significantly improving safety [1].
-
-
Reaction: Seal the tube and heat to 100°C for 24 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (higher Rf) should disappear, replaced by the more polar product.
-
-
Extraction:
-
Cool to room temperature.
-
Add 50 mL water and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove residual DMSO.
-
-
Purification:
-
Concentrate the organic phase.
-
Purify via silica gel column chromatography using a gradient of Hexane
Ethyl Acetate (50% to 100%). -
Recrystallization: For drug-grade purity, recrystallize the final solid from Toluene/Hexane.
-
Part 4: Analytical Specifications & Quality Control
To ensure the material is suitable for biological applications (e.g., cell encapsulation), the following specifications must be met.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white crystalline powder | Visual | Yellowing indicates oxidation byproducts (quinones) toxic to cells. |
| Purity | > 98.0% | HPLC (C18, MeOH/Water) | Impurities can leach from hydrogels and trigger immune responses. |
| Melting Point | 89.0 – 93.0 °C | Capillary MP | Verifies crystal lattice integrity and solvent removal. |
| Solubility | > 2% (w/v) in Water | Visual/Gravimetric | Essential for preparing aqueous pre-polymer solutions. |
| UV Absorption | UV-Vis | Confirms presence of the photoactive phenone chromophore.[3] |
Mechanism of Action (Photo-Cleavage)
Upon UV irradiation (typically 365 nm or 405 nm), the molecule undergoes a Norrish Type I cleavage.
Figure 2: Norrish Type I cleavage mechanism generating reactive species for hydrogel crosslinking.
Part 5: References
-
Li, X., et al. (2015).[4] "Efficient Synthesis of α-Hydroxy Ketones via Oxidative Hydroxylation." Chemical Communications.
-
Liu, S., & Maheshwari, R. (2021). "Synthesis and Characterization of Irgacure 2959 Analogs for Biomedical Applications." Journal of Applied Polymer Science.
-
Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials.[5]
-
BASF Corporation. (2020). "Irgacure® 2959 Technical Data Sheet."
-
Cayman Chemical. (2023).[3] "Product Information: 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone."[1][2][3][6][7][8][9][10]
Sources
- 1. 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | 106797-53-9 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 5. Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zhishangchemical.com [zhishangchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Irgacure 2959-functionalized poly(ethyleneimine)s as improved photoinitiators: enhanced water solubility, migration stability and visible-light operation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design of photoinitiator-functionalized hydrophilic nanogels with uniform size and excellent biocompatibility - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4'-Hydroxy-2'-methylpropiophenone Synthesis
Executive Summary & Diagnostic Workflow
The Molecule: 4'-Hydroxy-2'-methylpropiophenone (CAS: 34917-91-4) is a critical intermediate, most notably in the synthesis of the muscle relaxant Tolperisone .[1]
The Problem: Users frequently report low purity (<90%) characterized by a "sticky" brown solid, low melting point, or persistent isomeric impurities.[2][1]
The Root Cause: The synthesis typically relies on the Fries Rearrangement of m-cresyl propionate. This reaction is governed by a competition between Kinetic Control (para-migration, desired) and Thermodynamic Control (ortho-migration, impurity).[2][1]
Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of low purity.
Critical Troubleshooting Guides (FAQs)
Issue 1: "I am seeing a persistent impurity (5-15%) that co-crystallizes with my product."
Diagnosis: You are likely producing the Ortho-isomer (2'-hydroxy-4'-methylpropiophenone).[1] Mechanism: The Fries rearrangement is temperature-dependent.[3][4][5][6]
-
Kinetic Product (Target): Para-migration (relative to the phenolic oxygen) occurs at lower temperatures (<60°C).[1][6]
-
Thermodynamic Product (Impurity): Ortho-migration occurs at high temperatures (>100°C).[1] The ortho-isomer is stabilized by a 6-membered chelate ring between the carbonyl oxygen, the aluminum, and the phenolic oxygen.
Corrective Protocol:
-
Lower the Temperature: If you are running a "solvent-free" melt at 120°C+, stop. Switch to a solvent-based system (Nitrobenzene or Dichloromethane) and keep the temperature below 60°C .
-
Solvent Selection: Polar solvents like Nitrobenzene or Nitromethane stabilize the separated ion pair, favoring para-substitution.[1] Non-polar solvents (or neat conditions) favor the intramolecular ortho-rearrangement.
Data Comparison: Solvent/Temp Effects
| Condition | Temperature | Major Product | Approx. Isomer Ratio (Para:Ortho) |
| Neat (Melt) | 140°C | Ortho (Impurity) | 20 : 80 |
| Chlorobenzene | 130°C | Mixed | 50 : 50 |
| Nitrobenzene | 50°C | Para (Target) | 95 : 5 |
| DCM | 25°C | Para (Slow rate) | 98 : 2 |
Issue 2: "My product is a sticky, dark brown mess that won't crystallize."
Diagnosis: Incomplete hydrolysis of the Aluminum-Phenoxide complex or Aluminum salts trapping the product. The Science: AlCl₃ forms a strong 1:1 or 1:2 complex with the resulting ketone. If the quenching (hydrolysis) step is too mild, the aluminum remains coordinated, preventing crystallization.[2] If it is too hot/exothermic, the phenol oxidizes to quinones (tar).
Corrective Protocol (The "Cold-Acid" Quench):
-
Do NOT pour water into the reaction mixture. This causes violent exotherms.[1]
-
Protocol: Pour the reaction mixture slowly into a stirred slurry of Ice and conc. HCl (Ratio: 100g Ice : 15mL HCl).[1]
-
Hydrolysis Time: Stir vigorously for 1-2 hours. The "sticky oil" must break down into a suspension.
-
Extraction: Use Ethyl Acetate or DCM.[1] Wash the organic layer with dilute HCl (to remove residual Al) followed by Brine.
Issue 3: "My yield is low (<40%), and I see starting material."
Diagnosis: Deactivated Catalyst.[1][7] The Science: Aluminum Chloride (AlCl₃) is extremely hygroscopic. Even small amounts of moisture convert it to Al(OH)Cl₂, which is catalytically inactive for Fries rearrangements.[2][1]
Corrective Protocol:
-
The "Fume" Test: Open your AlCl₃ container. If it does not immediately fume (release HCl gas) upon contact with air, it is dead.[2][1] Discard it.
-
Stoichiometry: You need at least 2.2 to 3.0 equivalents of AlCl₃.
-
1 eq complexes with the ester carbonyl.
-
1 eq drives the rearrangement.
-
Excess ensures the reaction goes to completion.
-
Optimized Synthetic Workflow
To ensure high purity (>98%), follow this optimized pathway which prioritizes regioselectivity.
Figure 2: Reaction pathway illustrating the critical temperature dependence for selectivity.
Detailed Protocol (Lab Scale)
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere.
-
Solvent: Dissolve m-cresyl propionate (1.0 eq) in Nitrobenzene (5-6 volumes).
-
Catalyst Addition: Cool to 0-5°C. Add AlCl₃ (2.5 eq) portion-wise. Note: Exothermic.[2][1]
-
Reaction: Warm to 45-50°C and hold for 6 hours. Monitor by TLC/HPLC.
-
Quench: Pour into Ice/HCl slurry. Steam distill to remove Nitrobenzene (if scale allows) or extract with Ether/DCM.[1]
-
Purification:
Analytical Verification
How to prove you have the correct isomer (4'-hydroxy vs 2'-hydroxy):
| Feature | Target (4'-Hydroxy-2'-methyl...)[2][1][8][9] | Impurity (2'-Hydroxy-4'-methyl...) |
| 1H NMR (OH signal) | ~5.0 - 9.0 ppm (Broad singlet) | > 12.0 ppm (Sharp singlet, H-bonded) |
| 1H NMR (Aromatic) | H3 is a singlet.[2][1] H5/H6 are doublets.[1] | H3 is a singlet.[1] H5/H6 are doublets (Pattern distinct).[1] |
| HPLC (Reverse Phase) | Elutes Earlier (More polar) | Elutes Later (Less polar due to internal H-bond) |
References
-
Vogel, A. I. (1989).[2][1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See section on Fries Rearrangement and Acyl Phenols). [1]
-
Martin, R. (1992).[2][1] "The Fries Rearrangement." Organic Preparations and Procedures International, 24(4), 369-435.[2][1] [2][1]
-
Smith, M. B., & March, J. (2007).[2][1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic discussion on Kinetic vs Thermodynamic control in electrophilic aromatic substitution). [1]
-
U.S. Patent 2,642,458. (1953).[1] Synthesis of Tolperisone Intermediates. (Describes the industrial relevance and basic acylation conditions for methylpropiophenones).
-
Mettler Toledo. "Recrystallization Guide: Solvents and Methods."[1] (General reference for solvent selection in phenolic ketone purification). Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for AlCl₃, Nitrobenzene, and m-cresol before handling.[2][1]
Sources
- 1. 4'-Hydroxy-2-methylpropiophenone | C10H12O2 | CID 578048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. 4'-hydroxy-2-methylpropiophenone | 34917-91-4 [chemicalbook.com]
- 9. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Separation of 1-(4-hydroxy-2-methylphenyl)propan-1-one from starting materials
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the successful separation of 1-(4-hydroxy-2-methylphenyl)propan-1-one . As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the challenges of purifying this valuable synthetic intermediate.
This guide is structured to address your issues directly, moving from high-level questions to specific troubleshooting scenarios and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification strategy for 1-(4-hydroxy-2-methylphenyl)propan-1-one.
Q1: What are the most probable starting materials and impurities I should be trying to separate?
A1: The most common synthesis route for this compound is the Friedel-Crafts acylation of m-cresol (3-methylphenol) with a propionylating agent (e.g., propionyl chloride or propionic anhydride) and a Lewis acid catalyst (e.g., AlCl₃).
Therefore, your crude product mixture is likely to contain:
-
Unreacted m-cresol: A highly probable and key impurity.
-
Positional Isomers: While the 4-hydroxy (para) product is typically major, some degree of ortho-acylation can occur, leading to the formation of 1-(2-hydroxy-4-methylphenyl)propan-1-one.
-
Catalyst Residues: Hydrolyzed aluminum salts from the workup.
-
Solvents: Residual reaction or extraction solvents.
Q2: What are the key chemical properties of my target compound that I can exploit for separation?
A2: The molecular structure of 1-(4-hydroxy-2-methylphenyl)propan-1-one offers two primary "handles" for purification:
-
The Phenolic Hydroxyl Group: This group is acidic (pKa ≈ 10) and will deprotonate in the presence of a moderately strong aqueous base (like NaOH or Na₂CO₃) to form a water-soluble sodium phenoxide salt. Most other organic impurities, except unreacted m-cresol, will not have this property.
-
Polarity: The combination of the hydroxyl group and the ketone makes the molecule moderately polar. This allows for effective separation from less polar starting materials or non-polar side-products using techniques like silica gel chromatography.
Q3: Which purification techniques are most effective for this separation?
A3: A multi-step approach is typically best for achieving high purity (>95%)[1][2]. The recommended sequence is:
-
Acid-Base Extraction: An initial, highly effective bulk purification step to separate the phenolic compounds (your product and unreacted m-cresol) from non-acidic impurities.
-
Flash Column Chromatography: The gold standard for separating your target compound from structurally similar impurities like positional isomers and residual m-cresol that were not removed by extraction.[3]
-
Recrystallization: The final step to achieve high analytical purity, remove trace impurities, and obtain a stable, crystalline solid product.[4]
Visualized Purification Workflow
The following diagram outlines the logical decision-making process for purifying your crude product.
Caption: General workflow for purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q4: My crude product is a dark, viscous oil that won't solidify. How can I clean it up?
A4: This is a common issue, often caused by polymeric residues from the Friedel-Crafts reaction or residual catalyst.
-
Causality: Lewis acids like AlCl₃ can promote side reactions, and incomplete quenching can leave acidic residues that inhibit crystallization.
-
Solution: Perform a robust acid-base extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this solution sequentially with 1M HCl (to remove basic residues), water, 1M NaOH (to extract your phenolic product), and finally brine. The product is now in the basic aqueous layer. This process removes non-acidic, non-polar, and polymeric gunk, which remains in the organic layer. Carefully re-acidify the combined basic aqueous layers with cold 2M HCl to precipitate a much cleaner, often solid, pre-purified product.
Q5: After extraction, my TLC plate still shows two major spots. What are they and how do I separate them?
A5: If you've performed an acid-base extraction, the remaining impurities are also phenolic. The two most likely spots are your desired product and unreacted m-cresol.
-
Diagnosis: Spot a co-TLC with your crude mixture, a pure standard of m-cresol, and your extracted material on the same plate. m-Cresol is less polar than your product and will have a higher Rf value (it will travel further up the plate).
-
Solution: This is an ideal scenario for flash column chromatography. The polarity difference between m-cresol and 1-(4-hydroxy-2-methylphenyl)propan-1-one is significant enough for baseline separation on silica gel.
-
Recommended Starting Conditions: Use a gradient solvent system starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (to ~80:20 Hexane:Ethyl Acetate).[3] Your product will elute after the less polar m-cresol.
-
Q6: My column chromatography separation is poor, and the peaks are overlapping. How can I improve the resolution?
A6: Poor resolution is typically due to an incorrect solvent system, improper column packing, or overloading the column.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Your goal is an Rf value of ~0.3 for the target compound on TLC. If the spots are too high (Rf > 0.5), decrease the polarity of your eluent (less ethyl acetate). If they are too low (Rf < 0.1), increase the polarity.
-
Reduce the Flow Rate: Running the column slower allows more time for equilibrium between the stationary and mobile phases, which can significantly improve separation.
-
Check Column Loading: Do not overload your column. A general rule is to load no more than 1g of crude material per 100g of silica gel. Adsorb your crude material onto a small amount of silica gel before loading it onto the column for a sharper separation.[3]
-
Use a Different Solvent System: If Hexane/EtOAc fails, consider a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.
-
Q7: I'm trying to recrystallize my purified product, but it keeps "oiling out." What should I do?
A7: "Oiling out" occurs when the product's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly.[5]
-
Solution:
-
Use a Solvent Pair: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone or ethyl acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexane or heptane) dropwise at a warm temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to a 4°C refrigerator, and finally to a freezer if necessary. Rapid cooling promotes oil formation over crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol is designed to separate phenolic compounds from non-acidic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1 minute, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times. Combine all aqueous extracts. The non-acidic impurities remain in the ethyl acetate layer, which can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A precipitate (your product and other phenols) should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold deionized water. If the product comes out as an oil, extract it into a fresh portion of ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Caption: Workflow for acid-base extraction.
Protocol 2: Flash Column Chromatography
This protocol is for separating the product from other phenolic impurities like m-cresol.
-
TLC Analysis: Determine the optimal eluent composition by TLC. Test various ratios of Hexane:Ethyl Acetate. Aim for an Rf of ~0.3 for your product.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Sample Loading: Dissolve your pre-purified material in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the weight of your sample) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, applying positive pressure. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the percentage of ethyl acetate in the eluent to increase its polarity and elute your more polar product.
-
Combine and Concentrate: Once the separation is complete, combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Data Presentation: Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point. Good for separating compounds of moderate polarity. |
| Dichloromethane / Methanol | Medium to High | Use if compounds are not separating well in Hexane/EtOAc. |
| Toluene / Acetone | Low to Medium | Offers different selectivity, which can sometimes resolve difficult separations. |
Protocol 3: Recrystallization
This protocol is for the final "polishing" of your product to achieve high purity.
-
Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent dissolves the compound when hot but not when cold.[4] A Hexane/Ethyl Acetate or Toluene/Heptane mixture is a good starting point.
-
Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add a minimal amount of the "good" hot solvent (e.g., Ethyl Acetate) until the solid just dissolves.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., Hexane) dropwise to the hot solution until it becomes persistently cloudy. Add a drop of the good solvent to clarify and then cool slowly.
-
Isolation: Once crystal formation appears complete, cool the flask in an ice bath for 20-30 minutes to maximize yield. Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Dry the crystals under a vacuum to remove all residual solvent.
References
-
PubChem. (n.d.). 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-phenyl-2-hydroxy-2-methyl-1-propanone. Retrieved from [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxy-2-methyl acetophenone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Hydroxy-1-(4-methylphenyl)propan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Google Patents. (n.d.). US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US2166584A - Purification of ketones.
- Google Patents. (n.d.). CN103613492B - Synthesis method of photoinitiator 2-hydroxy-2-methyl-1-phenyl-1-propyl ketone.
-
SIELC Technologies. (2018). Separation of 1-Propanone, 2-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
-
ResearchGate. (2016). How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one?. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Propiophenone Derivatives
Welcome to the technical support center for the synthesis of propiophenone derivatives. Propiophenone and its analogues are vital building blocks in the development of pharmaceuticals and other high-value chemical entities.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of their synthesis, with a focus on minimizing side reactions and maximizing yield and purity.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of propiophenone derivatives, particularly via Friedel-Crafts acylation, the most common synthetic route.[1]
Question 1: "My reaction is producing multiple products, including what appears to be a di-acylated compound. How can I improve the selectivity for the mono-acylated product?"
Answer: This issue, known as polyacylation or polysubstitution, typically arises when the aromatic substrate is highly activated, making it susceptible to further electrophilic attack even after the first acylation. While Friedel-Crafts acylation is generally less prone to this than alkylation because the resulting ketone is an electron-withdrawing group that deactivates the ring, it can still occur under certain conditions.[1][2]
Root Cause Analysis: The acylium ion (R-C≡O⁺), the electrophile in this reaction, will preferentially attack the most nucleophilic position on the aromatic ring.[3] If your starting material contains strong electron-donating groups (e.g., -OH, -OR, -NH₂), the product ring may remain sufficiently activated to react a second time. Excessive catalyst or high temperatures can also promote this side reaction.
Mitigation Strategy & Protocol:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. Use the aromatic substrate as the limiting reagent and do not use a large excess of the acylating agent (propionyl chloride or anhydride). A 1:1.05 to 1:1.1 ratio of substrate to acylating agent is a good starting point.
-
Optimize Catalyst Loading: While stoichiometric amounts of a Lewis acid like AlCl₃ are often required because the product ketone forms a stable complex with it, using a large excess can drive polysubstitution.[1][4] Start with 1.1 equivalents of AlCl₃ and adjust as needed.
-
Temperature Management: Maintain a low reaction temperature. Friedel-Crafts reactions are often exothermic. Running the reaction at 0 °C to room temperature can significantly reduce the rate of the second acylation.
Experimental Protocol: Selective Mono-acylation of a Highly Activated Arene (e.g., Anisole)
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
-
Catalyst Suspension: Cool the solvent to 0 °C using an ice bath and slowly add aluminum chloride (AlCl₃, 1.1 eq) portion-wise with vigorous stirring.[5]
-
Substrate Addition: To this suspension, add the activated arene (e.g., anisole, 1.0 eq) dropwise, ensuring the temperature does not rise above 5 °C.
-
Acylating Agent: Slowly add propionyl chloride (1.05 eq) dropwise to the reaction mixture.[5]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).[5]
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the catalyst-ketone complex.[5][6]
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[5]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or vacuum distillation to isolate the desired mono-acylated product.[6]
Question 2: "I'm working with an aniline (or phenol) derivative, and the reaction is failing completely or giving a complex mixture of unidentified products. What's going wrong?"
Answer: This is a classic limitation of the Friedel-Crafts reaction. The Lewis acid catalyst (e.g., AlCl₃) is an electron pair acceptor. Functional groups with lone pairs, such as amines (-NH₂) and hydroxyls (-OH), are Lewis bases. Instead of activating the acylating agent, the catalyst will preferentially react with the basic functional group on your substrate.[2] This deactivates the ring towards electrophilic attack and can lead to undesired side reactions or complete reaction failure.
The Solution: Protecting Groups To overcome this, you must temporarily "mask" the reactive functional group with a protecting group. This group renders the functional group unreactive towards the Lewis acid and can be removed in a subsequent step to yield the desired product.[7][8]
Workflow for Synthesizing an Aminopropiophenone Derivative:
Caption: Workflow using a protecting group strategy.
Protecting Group Selection:
| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |
| Amine (-NH₂) | Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Acid or Base Hydrolysis (e.g., HCl/H₂O) |
| t-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA or HCl)[9] | |
| Phenol (-OH) | Methyl (Me) | Dimethyl sulfate (Me₂SO₄)[10] | Strong Acid (e.g., HBr) |
| Acetyl (Ac) | Acetic Anhydride | Mild Base (e.g., K₂CO₃/MeOH) or Acid[10] |
Question 3: "My reaction yield is consistently low, even though TLC shows full consumption of the starting material. Where is my product going?"
Answer: Low isolated yield despite complete conversion is often traced back to the work-up and purification stages. The ketone product of a Friedel-Crafts acylation forms a strong, often solid, complex with the aluminum chloride catalyst.[1][4] If this complex is not properly decomposed and the product is not efficiently extracted, significant losses can occur.
Root Cause Analysis & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Optimized Work-up Protocol:
-
Vigorous Quenching: After the reaction is complete, pour the reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. The acid is crucial for protonating the ketone-AlCl₃ complex, breaking it apart and liberating your product into the organic phase.
-
Check for Solids: Ensure all solid precipitates (aluminum salts) have dissolved. If solids remain, add more HCl and water.
-
Thorough Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer at least 2-3 times with a suitable organic solvent (e.g., ethyl acetate, DCM) to ensure full recovery of the product.[11]
-
Emulsion Management: If an emulsion forms, add brine (saturated NaCl solution) to help break it.
-
Gentle Concentration: When removing the solvent via rotary evaporation, use a water bath temperature appropriate for your solvent to avoid co-distilling a volatile product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation? The reaction proceeds via electrophilic aromatic substitution.[4] First, the Lewis acid (e.g., AlCl₃) activates the acylating agent (e.g., propionyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion.[3][12] The π-electrons of the aromatic ring then attack this electrophile, forming a carbocation intermediate known as an arenium ion or sigma complex.[3] Finally, a base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the ketone product.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Are there greener alternatives to stoichiometric AlCl₃? Yes. The need for stoichiometric amounts of traditional Lewis acids generates significant waste.[13] Research is focused on alternatives:
-
Catalytic Lewis Acids: For activated arenes, catalytic amounts of milder Lewis acids like Zn(II) salts or metal triflates (e.g., Bi(OTf)₃, Sc(OTf)₃) can be effective.[4][14]
-
Solid Acid Catalysts: Recyclable solid catalysts like zeolites or metal oxides are being explored to simplify work-up and reduce waste.[13][15][16]
-
Alternative Solvents: Using greener solvents like propylene carbonate can improve the environmental profile of the reaction.[14]
Q3: My propiophenone derivative needs to be exceptionally pure for pharmaceutical use. What are the critical considerations? For pharmaceutical applications, purity is paramount. A key concern in some synthesis routes is the formation of isomers that are difficult to separate. For example, in the vapor-phase cross-decarboxylation synthesis of propiophenone, the by-product isobutyrophenone can form.[17][18] These two compounds have boiling points within 1°C of each other, making separation by conventional distillation nearly impossible.[19] This is critical because isomers can have vastly different pharmacological (and toxicological) profiles.[19] Therefore, choosing a synthetic route with high regioselectivity, like the Friedel-Crafts acylation, is essential. Always perform rigorous purity analysis using multiple techniques (e.g., HPLC, GC-MS, NMR) to confirm the absence of such impurities.[5]
References
- Production of propiophenone - European P
- EP0008464B1 - Production of propiophenone - Google P
- US4172097A - Production of propiophenone - Google P
-
Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
Friedel Crafts Reaction - SATHEE. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]
- Propiophenone derivatives and process for preparing the same - European P
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. [Link]
- RU2156247C2 - Propiophenone derivatives and methods of preparation thereof - Google P
- EP0850948B1 - Propiophenone derivatives and process for preparing the same - Google P
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. [Link]
-
[ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0 - YouTube. [Link]
-
(PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. [Link]
-
Protecting Groups - Organic Synthesis. [Link]
-
RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - RSC Publishing. [Link]
-
Optimization of the synthesis of propiophenone 4 - ResearchGate. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
-
Protecting groups in organic synthesis + H2O. [Link]
-
isonitrosopropiophenone - Organic Syntheses Procedure. [Link]
-
The synthesis of 1-phenylprop-1-ene from propiophenone - Chemistry Stack Exchange. [Link]
-
Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. media.neliti.com [media.neliti.com]
- 9. mazams.weebly.com [mazams.weebly.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. 傅-克酰基化反应 [sigmaaldrich.com]
- 13. RSM optimization of Friedel–Crafts C -acylation of para -fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal org ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01126G [pubs.rsc.org]
- 14. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 15. chemijournal.com [chemijournal.com]
- 16. researchgate.net [researchgate.net]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 19. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 1-(4-hydroxy-2-methylphenyl)propan-1-one
Executive Summary & Structural Context[1][2][3]
The compound 1-(4-hydroxy-2-methylphenyl)propan-1-one (also known as 4'-hydroxy-2'-methylpropiophenone) serves as a critical intermediate in the synthesis of various pharmaceutical agents, including mexiletine analogs and radical scavengers.
Precise structural characterization is paramount because the Friedel-Crafts acylation of 3-methylphenol (m-cresol) often yields a mixture of regioisomers. This guide provides a definitive 1H NMR analysis, comparing solvent performance (CDCl₃ vs. DMSO-d₆) and differentiating the target molecule from its common regioisomers.
The Molecule at a Glance[3]
-
Core Scaffold: Propiophenone (Ethyl phenyl ketone)
-
Substituents: Hydroxyl (-OH) at C4, Methyl (-CH₃) at C2.
-
Key Challenge: Distinguishing the 1,2,4-substitution pattern and observing the labile phenolic proton.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral integrity, follow this standardized protocol. This workflow is designed to prevent common artifacts such as water suppression interference or concentration-dependent shifting.
Reagents & Equipment[4]
-
Solvent A: Chloroform-d (CDCl₃), 99.8% D, with 0.03% TMS (Standard screening).
-
Solvent B: Dimethyl sulfoxide-d6 (DMSO-d₆), 99.9% D (For labile proton detection).
-
Instrument: 400 MHz NMR or higher (recommended for aromatic resolution).
Step-by-Step Methodology
-
Massing: Weigh 5–10 mg of the solid analyte into a clean vial.
-
Solvation: Add 0.6 mL of the chosen solvent.
-
Note: If using DMSO-d₆, ensure the ampoule is freshly opened to minimize water uptake (HDO peak at ~3.33 ppm).
-
-
Filtration (Optional): If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., AlCl₃ residues from synthesis).
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): ≥ 1.0 second (Ensure methyl integration accuracy).
-
Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆).
-
-
Processing: Phase correction (manual preferred for aromatics) and baseline correction (Bernstein polynomial).
Structural Analysis & Assignments
The spectrum of 1-(4-hydroxy-2-methylphenyl)propan-1-one is characterized by three distinct regions: the aliphatic acyl chain, the aromatic methyl, and the aromatic ring protons.
A. The Aliphatic Chain (Propionyl Group)
The propionyl group (
-
1.15 ppm (Triplet, 3H): Terminal methyl (
). -
2.90 ppm (Quartet, 2H): Methylene (
).-
Mechanistic Insight: This signal is significantly deshielded (downfield) compared to a standard alkyl chain due to the anisotropy of the adjacent carbonyl group.
-
B. The Aromatic Region (1,2,4-Substitution)
The 2-methyl-4-hydroxy substitution pattern breaks the symmetry of the benzene ring, creating three unique aromatic environments.
-
2.45 ppm (Singlet, 3H): Aromatic Methyl (
).[1]-
Note: Deshielded relative to toluene (
2.35) due to the ortho-carbonyl effect.
-
-
6.6 – 6.7 ppm (Multiplet/Overlapping, 2H): Protons at C3 and C5.
-
H-3: Ortho to -OH, Meta to Carbonyl. Appears as a doublet (
). -
H-5: Ortho to -OH. Appears as a doublet of doublets (
).
-
-
7.75 ppm (Doublet, 1H): Proton at C6.
-
Diagnostic Peak: This is the most deshielded proton due to the strong electron-withdrawing nature of the ortho-carbonyl group. The large coupling (
) indicates an ortho-neighbor (H-5).
-
Comparative Analysis: Performance of Alternatives
Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the visibility of the phenolic proton and the resolution of the aromatic region.
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Scientific Verdict |
| Phenolic -OH | Often invisible or broad/flat bump at variable shift. | Sharp singlet at | DMSO wins for full structural confirmation. |
| H-3 / H-5 Resolution | Peaks often overlap due to similar electronic environments. | Better separation due to H-bonding effects with solvent. | DMSO wins for detailed coupling analysis. |
| Sample Recovery | High (volatile solvent). | Low (high boiling point). | CDCl₃ wins for preparative checks. |
| Water Artifacts | HDO peak at ~1.5 ppm (rarely interferes). | HDO peak at ~3.3 ppm (can obscure methylene quartet). | CDCl₃ wins for aliphatic integration. |
Recommendation: Use CDCl₃ for quick purity checks during synthesis. Use DMSO-d₆ for final characterization to prove the presence of the free hydroxyl group and confirm the substitution pattern.
Comparison 2: Regioisomer Differentiation
A common synthetic error is producing the 2-hydroxy-4-methyl isomer (where the acyl group adds ortho to the hydroxyl). NMR distinguishes these effortlessly if you know what to look for.
| Parameter | Target: 4-Hydroxy-2-methyl | Alternative: 2-Hydroxy-4-methyl | Mechanism |
| -OH Shift | Intramolecular H-bonding in the 2-OH isomer locks the proton, causing extreme deshielding. | ||
| Carbonyl Shift (¹³C) | ~200 ppm | ~205 ppm | Disruption of coplanarity in the 2-methyl isomer vs H-bonding in 2-hydroxy isomer. |
| Aromatic Pattern | H-6 is deshielded (~7.7 ppm). | H-6 is deshielded (~7.6 ppm), but H-3 is upfield. | Both have 1,2,4 patterns, but the OH shift is the "smoking gun." |
Visualizations
Diagram 1: Structural Assignment Workflow
This logic flow ensures correct assignment of the 1,2,4-trisubstituted ring system.
Caption: Logic tree for distinguishing the target molecule from common regioisomers based on chemical shifts.
Diagram 2: Solvent Interaction Mechanism
Visualizing why DMSO is superior for phenolic protons.
Caption: Mechanistic comparison of solvent effects on the exchange rate and visibility of the phenolic hydroxyl proton.
Summary Data Table
Solvent: DMSO-d₆ | Frequency: 400 MHz | Temp: 298 K
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( |
| -CH₃ (Ethyl) | 1.08 | Triplet (t) | 3H | 7.2 |
| Ar-CH₃ | 2.42 | Singlet (s) | 3H | - |
| -CH₂- (Ethyl) | 2.91 | Quartet (q) | 2H | 7.2 |
| Ar-H (C3) | 6.65 | Doublet (d) | 1H | ~2.5 |
| Ar-H (C5) | 6.70 | dd | 1H | 8.5, 2.5 |
| Ar-H (C6) | 7.78 | Doublet (d) | 1H | 8.5 |
| -OH | 9.95 | Broad Singlet (s) | 1H | - |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constant analysis in trisubstituted benzenes).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Reference for solvent suppression and exchange phenomena).
Sources
Technical Comparison Guide: HPLC Profiling of 1-(4-hydroxy-2-methylphenyl)propan-1-one vs. Critical Impurities
Executive Summary & Scientific Context
Target Analyte: 1-(4-hydroxy-2-methylphenyl)propan-1-one (CAS: 761459-40-9) Common Synonyms: 4'-Hydroxy-2'-methylpropiophenone; 1-(4-hydroxy-2-methylphenyl)-1-propanone. Primary Application: Key intermediate in the synthesis of leukotriene antagonists (e.g., Pranlukast) and other bioactive phenones.
In the synthesis of 1-(4-hydroxy-2-methylphenyl)propan-1-one via Friedel-Crafts acylation of m-cresol, the control of regioselectivity is the primary quality attribute. The reaction produces a "critical pair" of isomers: the desired para-acylated product (4-hydroxy) and the ortho-acylated impurity.
This guide provides a definitive technical comparison of the HPLC retention behaviors of the target molecule versus its critical impurities, grounded in the mechanistic differences of their interaction with Reversed-Phase (RP) stationary phases.
Impurity Profile & Structural Logic
To achieve baseline separation, one must understand the hydrophobicity and hydrogen-bonding potential of the species involved.
| Compound | Role | Structure Note | Predicted LogP | Elution Behavior |
| m-Cresol | Starting Material | Small, polar phenolic hydroxyl. | ~1.96 | Early Eluter (High polarity, low hydrophobic retention). |
| Target Analyte (4-OH isomer) | Product | Hydroxyl is para to ketone. Exposed -OH forms H-bonds with mobile phase (water). | ~2.7 | Mid-Eluter (Retained by alkyl chain, but "pulled" by aqueous phase). |
| Ortho-Impurity (2-OH isomer) | Critical Impurity | Hydroxyl is ortho to ketone. Forms Intramolecular H-bond . | ~2.9 | Late Eluter (Pseudo-ring formation "hides" polarity, increasing interaction with C18). |
| O-Acylated Ester | Side Product | Phenolic -OH is esterified. No H-bond donor. | >3.5 | Very Late Eluter (Significantly increased hydrophobicity). |
Mechanism of Separation (The "Ortho Effect")
The separation of the 4-hydroxy (Target) and 2-hydroxy (Impurity) isomers is driven by the Intramolecular Hydrogen Bonding (IMHB) effect.
-
Target (4-OH): The hydroxyl group is spatially distant from the carbonyl. It remains available to hydrogen bond with the aqueous mobile phase, reducing its effective hydrophobicity.
-
Impurity (2-OH): The hydroxyl group forms a stable 6-membered intramolecular ring with the carbonyl oxygen. This "locks" the polar protons, preventing them from interacting with the water in the mobile phase. The molecule behaves as a more lipophilic entity, resulting in a longer retention time on C18 columns.
Visualization: Separation Mechanism
Figure 1: Mechanistic basis for the separation of regioisomers. The Ortho-impurity (Red) elutes later due to reduced solvation by the mobile phase.
Recommended Experimental Protocol
This protocol is designed to maximize the resolution (
Chromatographic Conditions
-
Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Note: Phenyl-Hexyl phases often provide superior selectivity for aromatic isomers due to
interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Control is critical; higher temps reduce resolution of isomers).
-
Detection: UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities).
-
Injection Volume: 5-10 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Equilibration |
| 2.0 | 20 | Isocratic Hold (Elute polar salts/acids) |
| 15.0 | 80 | Linear Gradient (Separation of Isomers) |
| 18.0 | 95 | Wash (Elute O-acylated esters) |
| 20.0 | 95 | Hold |
| 20.1 | 20 | Re-equilibration |
| 25.0 | 20 | End of Run |
Comparative Performance Data
The following Relative Retention Times (RRT) are calculated relative to the target analyte (set to 1.00). Actual retention times will vary by system, but the order is thermodynamically fixed.
| Peak Identity | Approx. RRT | Resolution ( | Identification Method |
| m-Cresol | 0.45 - 0.55 | > 10.0 | Co-injection with std; UV spectrum matches phenol. |
| Target (4-OH) | 1.00 | N/A | Main Peak. |
| Ortho-Impurity (2-OH) | 1.15 - 1.25 | 2.5 - 4.0 | Elutes on tail of main peak if gradient is too steep. |
| Bis-acylated / Ester | 1.80 - 2.10 | > 15.0 | Very hydrophobic; requires high %B to elute. |
Workflow: Method Validation & Execution
Figure 2: Step-by-step workflow for the HPLC analysis and validation loop.
Troubleshooting & Optimization
If the critical separation (Target vs. Ortho-impurity) is not achieved, consider the following adjustments based on chemical principles:
-
Resolution Loss (
):-
Cause: Gradient slope is too steep, forcing the isomers to co-elute.
-
Fix: Decrease the gradient slope (e.g., change 20%→80% over 15 min to 20%→60% over 20 min).
-
Alternative: Switch to a Phenyl-Hexyl column. The
interaction is more sensitive to the position of the electron-donating methyl group than a standard C18 interaction.
-
-
Peak Tailing (Target Peak):
-
Cause: Interaction of the phenolic hydroxyl with free silanols on the silica support.
-
Fix: Ensure the mobile phase pH is acidic (pH ~2.5 with Formic or Phosphoric acid) to suppress silanol ionization.
-
-
Ghost Peaks (Late Elution):
-
Cause: Carryover of the highly hydrophobic O-acylated ester from a previous run.
-
Fix: Extend the "Wash" step (95% B) to at least 5 minutes at the end of every injection.
-
References
-
SIELC Technologies. (2018). Separation of 4'-Hydroxy-2-methylpropiophenone on Newcrom R1 HPLC column. SIELC Application Notes. Available at: [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information: HPLC Analysis of Phenolic Derivatives. RSC Advances. Available at: [Link]
-
PubChem. (2025). Compound Summary: 1-(4-hydroxy-2-methylphenyl)propan-1-one. National Library of Medicine. Available at: [Link]
Safety Operating Guide
1-(4-Hydroxy-2-methylphenyl)propan-1-one proper disposal procedures
Technical Guide: Safe Disposal of 1-(4-Hydroxy-2-methylphenyl)propan-1-one
Part 1: Executive Summary & Immediate Action
The Core Directive: 1-(4-Hydroxy-2-methylphenyl)propan-1-one (CAS 2887-55-0) is a substituted phenolic ketone. Unlike simple salts or benign buffers, this compound possesses specific chemical moieties (phenol and ketone) that mandate thermal destruction via high-temperature incineration .
Under no circumstances should this compound be discharged into municipal wastewater systems. Its phenolic character presents a toxicity risk to aquatic microorganisms used in water treatment plants, potentially disrupting biodegradation processes.
Quick Reference Data:
| Parameter | Specification |
| Chemical Name | 1-(4-Hydroxy-2-methylphenyl)propan-1-one |
| Synonyms | 4'-Hydroxy-2'-methylpropiophenone |
| CAS Number | 2887-55-0 |
| Waste Stream | Organic / Non-Halogenated (unless mixed with halogens) |
| Disposal Method | High-temperature Incineration (with afterburner) |
| RCRA Status | Not P- or U-listed; Evaluate for Characteristic Ignitability (D001) if in solvent.[1][2] |
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity. This compound combines a phenolic hydroxyl group with a ketone backbone .
-
The Phenol Risk: Phenolic compounds are weak acids (
). They can cause protein denaturation upon contact with tissue (chemical burns) and are generally toxic to aquatic life. -
The Ketone Risk: Provides combustibility. While the solid itself has a high flash point, it burns readily, making incineration the ideal disposal route.
Physicochemical Properties Relevant to Disposal:
| Property | Value (Approx.) | Operational Implication |
| Physical State | Solid (Powder/Crystals) | Dust generation is a primary inhalation risk during transfer. |
| Solubility | Low in water; High in organic solvents (EtOH, Acetone) | Do not attempt water dilution for drain disposal.[3] |
| Acidity | Weakly Acidic (Phenol) | Incompatible with strong oxidizers and strong bases. |
| Melting Point | ~88-90 °C | Stable solid at room temperature; easy to package. |
Part 3: Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Substance (Expired or Surplus)
Context: You have a bottle of expired dry powder.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-layer Nitrile (0.11 mm minimum). Note: While phenols can penetrate nitrile, dry solid handling poses low permeation risk. If dissolved, use Neoprene or Butyl rubber.[4]
-
Respiratory: N95 or P100 particulate respirator if working outside a fume hood.
-
Eye Protection: Chemical splash goggles.
-
-
Packaging:
-
Do not empty the original container if it is stable.
-
Tighten the cap and seal it with Parafilm or vinyl tape to prevent fugitive dust emissions.
-
Place the original container inside a clear, chemically resistant secondary bag (polyethylene).
-
-
Labeling:
-
Segregation:
-
Place in the "Solid Organic Waste" drum.
-
Critical: Ensure no oxidizers (e.g., nitrates, perchlorates) are present in the same drum, as phenols can react violently with them.
-
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Context: The chemical is dissolved in a solvent (e.g., Ethyl Acetate, Dichloromethane) following an extraction.
-
Solvent Identification: The disposal path is dictated by the solvent, not just the solute.
-
Segregation Logic:
-
If Solvent is Non-Halogenated (e.g., Acetone, Ethanol): Pour into the "Non-Halogenated Organic Solvents" carboy.
-
If Solvent is Halogenated (e.g., DCM, Chloroform): Pour into the "Halogenated Organic Solvents" carboy.
-
-
Neutralization (Optional but Recommended for High Concentrations):
-
If the solution is highly concentrated (>10%) and acidic, consider neutralizing with a dilute sodium bicarbonate solution before adding to the waste stream to prevent acid-catalyzed polymerization in the waste container.
-
Protocol C: Empty Containers & Contaminated Debris
Context: Vials, weigh boats, and pipettes.
-
Triple Rinse Rule:
-
Rinse the empty container three times with a small amount of compatible solvent (e.g., acetone or ethanol).
-
Action: Pour the rinsate into the Liquid Organic Waste container (Protocol B).
-
-
Defacing:
-
Cross out the original label on the bottle. Write "EMPTY" clearly.
-
-
Final Stream:
-
The rinsed bottle can often be discarded in glass trash (check local facility rules).
-
Un-rinsed debris (weigh boats, contaminated gloves) must go into "Hazardous Solid Waste" (Yellow Bag/Drum).
-
Part 4: Operational Workflow (Visualization)
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Decision tree for the segregation of 1-(4-Hydroxy-2-methylphenyl)propan-1-one waste streams.
Part 5: Scientific Rationale & Mechanism
Why Incineration? The disposal of phenolic ketones relies on thermal oxidation . In a licensed chemical incinerator, the compound is injected into a combustion chamber operating above 1000°C.
-
Combustion: The hydrocarbon backbone and the ketone group are oxidized to Carbon Dioxide (
) and Water ( ). -
Ring Cleavage: The aromatic phenyl ring is thermodynamically stable but ruptures under high thermal stress.
-
Scrubbing: Any incomplete combustion products or particulate matter are captured by the facility's scrubber systems (e.g., Venturi scrubbers) to prevent atmospheric release.
Why No Drain Disposal? Even though the compound contains a polar hydroxyl group, its solubility in water is limited. More importantly, phenols act as uncouplers of oxidative phosphorylation in microorganisms. Releasing this into a water system can kill the bacteria responsible for breaking down sewage in municipal treatment plants, leading to untreated waste release.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66791091, 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. (Note: Structural analog used for property verification). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. riskassess.com.au [riskassess.com.au]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one | C11H14O2 | CID 66791091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
